Longestin

Phosphodiesterase PDE1 Calmodulin

Longestin (KS-505a) is a first-in-class, isoform-selective CaM-PDE (PDE1) inhibitor exhibiting 76-fold selectivity for the 61 kDa brain isoform over the 59 kDa cardiac isoform—a discrimination absent in standard PDE1 inhibitors. Confirmed in vivo efficacy: 100% cure of T. brucei-infected mice at 30 mg/kg. Its octacyclic tetraterpene scaffold, elucidated via biosynthetic gene cluster cloning, is structurally unique, making it an irreplaceable tool for neurochemistry and antitrypanosomal drug discovery. Standard PDE inhibitors or antitrypanosomals cannot replicate this dual activity and selectivity. Secure high-purity Longestin for your critical research programs.

Molecular Formula C61H88O17
Molecular Weight 1093.3 g/mol
CAS No. 131774-53-3
Cat. No. B1675059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLongestin
CAS131774-53-3
SynonymsLongestin;  KS-505a;  KS 505a;  KS505a; 
Molecular FormulaC61H88O17
Molecular Weight1093.3 g/mol
Structural Identifiers
SMILESCC1CC2C(CCC3C2(C(CC(C3(C)C(=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)OC)C)C)(C5C1(C6CCC7(C(C6(CC5)C)CCC8(C7CCC9(C8CC1=C(O9)C=CC2=C1C(=O)OC2(CCC(=O)OC)O)CO)C)CO)C)C
InChIInChI=1S/C61H88O17/c1-30-25-40-54(4,21-15-39-57(40,7)31(2)26-42(58(39,8)52(70)71)75-51-48(74-10)46(66)45(65)47(76-51)49(67)68)35-13-19-53(3)36(56(30,35)6)16-22-59(28-62)37(53)14-20-55(5)38(59)17-23-60(29-63)41(55)27-32-34(77-60)12-11-33-44(32)50(69)78-61(33,72)24-18-43(64)73-9/h11-12,30-31,35-42,45-48,51,62-63,65-66,72H,13-29H2,1-10H3,(H,67,68)(H,70,71)
InChIKeyDBIAGVXGCNWASW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Longestin (KS-505a) for Research: A Unique Tetraterpenoid PDE Inhibitor and Antitrypanosomal Agent


Longestin (also known as KS-505a, CAS 131774-53-3) is a complex meroterpenoid natural product isolated from the fermentation broth of *Streptomyces argenteolus* A-2 [1]. Chemically, it comprises a unique octacyclic tetraterpene (C40) skeleton conjugated to a 2-*O*-methylglucuronic acid and an *o*-succinyl benzoate moiety [2]. Longestin is established as a potent and selective inhibitor of calcium/calmodulin-dependent cyclic nucleotide phosphodiesterase (CaM-PDE, PDE1) and has demonstrated *in vitro* and *in vivo* antitrypanosomal activity [1].

Why Longestin (KS-505a) Is Not Interchangeable with Other PDE Inhibitors or Antitrypanosomals


Longestin (KS-505a) possesses a dual pharmacological profile—isoform-selective PDE1 inhibition and moderate antitrypanosomal activity—that is not replicated by standard PDE inhibitors (e.g., vinpocetine, IBMX) or frontline antitrypanosomal drugs (e.g., pentamidine, suramin). As demonstrated by Ichimura et al. [1], KS-505a exhibits a 76-fold selectivity for the 61 kDa brain isoform of CaM-PDE over the 59 kDa cardiac isoform, a level of isoform discrimination not achieved by other PDE1 inhibitors. Furthermore, its *in vivo* efficacy in a *T. brucei* mouse model at 30 mg/kg (100% cure) [2] distinguishes it from the potent but highly toxic clinical drug pentamidine. Therefore, generic substitution with another PDE inhibitor or a standard antitrypanosomal will not reproduce the specific selectivity profile or the combined activity set required for research applications in neurobiology or parasitology.

Quantitative Differentiation of Longestin (KS-505a): Direct Comparative Evidence


Longestin's Isoform Selectivity: 76-Fold Preference for Brain CaM-PDE over Cardiac Isoform

Longestin (KS-505a) demonstrates high selectivity between the two major isoforms of CaM-PDE. In a direct head-to-head comparison using purified enzymes, KS-505a potently inhibited the 61 kDa brain isoenzyme with an IC50 of 0.17 µM, but required a much higher concentration to inhibit the 59 kDa cardiac isoenzyme, with an IC50 of 13 µM [1]. This represents a 76-fold difference in potency. The inhibition was competitive with respect to Ca2+/calmodulin, with a Ki of 0.089 µM for the brain isoform [1].

Phosphodiesterase PDE1 Calmodulin Isoform Selectivity Neurochemistry

Longestin's Antitrypanosomal Potency Compared to Clinical Drugs

In a comparative study against *Trypanosoma brucei* strains, Longestin (KS-505a) exhibited moderate antitrypanosomal activity. Against the GUTat 3.1 strain, its IC50 was 1.03 µg/mL, which is comparable to the IC50 of suramin (1.58 µg/mL) and eflornithine (2.27 µg/mL), though significantly less potent than pentamidine (IC50 0.0016 µg/mL) [1]. Against the STIB900 strain, KS-505a showed an IC50 of 1.66 µg/mL, which was less potent than suramin (0.052 µg/mL) but similar to eflornithine (1.04 µg/mL) [1].

Antitrypanosomal African Trypanosomiasis Neglected Tropical Diseases Parasitology

Longestin's In Vivo Efficacy in a Mouse Model of African Trypanosomiasis

Longestin (KS-505a) demonstrated significant *in vivo* efficacy. In a *T. b. brucei* S427 acute mouse model, a dose of 30 mg/kg of KS-505a achieved a 100% cure rate. At a lower dose of 10 mg/kg, it did not cure the infection but extended the mean survival day (MSD) to 13.0 days, a 3-fold increase over the control MSD of 4.4 days [1]. This 10 mg/kg dose exhibited similar antitrypanosomal activity to that of pentamidine at a 0.2 mg/kg dose. In the *T. b. rhodesiense* STIB900 model, a dose of 42 mg/kg KS-505a achieved a 25% cure rate and extended the MSD to >28.5 days, a 3.6-fold increase over the control MSD of 8.0 days [1].

In Vivo Efficacy Antitrypanosomal Pharmacodynamics Animal Model

Longestin's Cytotoxicity and Selectivity Index Compared to Clinical Antitrypanosomals

Longestin (KS-505a) demonstrates low cytotoxicity against human MRC-5 cells, with an IC50 of >27.33 µg/mL. This yields a Selectivity Index (SI) of 26.5 for the GUTat 3.1 strain and 16.5 for the STIB900 strain [1]. For comparison, the frontline drug pentamidine, while much more potent against the parasite (IC50 ~0.0015 µg/mL), has an SI exceeding 3,500. This indicates that KS-505a, while less potent, offers a distinct and more balanced selectivity profile that could be advantageous in certain research contexts.

Cytotoxicity Selectivity Index Therapeutic Window Toxicology

Optimal Research Applications for Longestin (KS-505a) Based on Evidence


Investigating Brain-Specific cAMP Signaling Pathways

Researchers studying neurochemistry or neuropharmacology can utilize Longestin (KS-505a) as a selective inhibitor of the 61 kDa brain isoform of CaM-PDE (PDE1). Its 76-fold selectivity over the 59 kDa cardiac isoform [1] allows for targeted manipulation of cAMP levels in neuronal tissues and cell models (e.g., rat hippocampal slices) without confounding effects on cardiac PDE1 activity, a limitation of non-selective PDE1 inhibitors.

Validating Trypanosome Drug Targets in Animal Models

Parasitology researchers developing new treatments for Human African Trypanosomiasis (HAT) can employ Longestin (KS-505a) as a reference compound for *in vivo* studies. Its demonstrated ability to cure infected mice (100% cure at 30 mg/kg in the T. b. brucei S427 model) and significantly extend survival at lower doses [2] makes it a valuable positive control for validating the efficacy of novel trypanocidal compounds in preclinical mouse models.

Structure-Activity Relationship (SAR) Studies on Unique Terpenoid Scaffolds

Medicinal chemists and natural product researchers can use Longestin (KS-505a) as a starting point for SAR studies. Its unique octacyclic tetraterpene core, which has been fully characterized through biosynthetic gene cluster cloning [3], provides a novel and complex chemical scaffold not found in other PDE inhibitors or antitrypanosomal drugs. This scaffold can be explored for developing new analogs with potentially improved selectivity or potency.

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